REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:4](F)=[C:5]([C:8]([F:11])=[CH:9][CH:10]=1)[C:6]#[N:7]>C(#N)C>[NH2:1][C:4]1[C:3]([Cl:2])=[CH:10][CH:9]=[C:8]([F:11])[C:5]=1[C:6]#[N:7]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C#N)C(=CC1)F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting brown solution was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/hexane
|
Type
|
TEMPERATURE
|
Details
|
increasing the gradient to 20% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |